N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two naphthalene rings and a hydrazide functional group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-naphthylacetic acid hydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions at around 70°C for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and π-π stacking interactions. These interactions can modulate the activity of enzymes, disrupt microbial cell walls, and inhibit the growth of pathogenic microorganisms .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-phenylacetohydrazide
- N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-oxopiperidine-1-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its dual naphthalene rings, which enhance its π-π stacking interactions and increase its potential for forming stable metal complexes. This structural feature distinguishes it from similar compounds and contributes to its diverse applications in various scientific fields.
Properties
Molecular Formula |
C23H18N2O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H18N2O2/c26-22-13-12-17-7-2-4-11-20(17)21(22)15-24-25-23(27)14-18-9-5-8-16-6-1-3-10-19(16)18/h1-13,15,26H,14H2,(H,25,27)/b24-15+ |
InChI Key |
SCBKFTYEJUZCED-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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